molecular formula C14H16F2N4 B2775916 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline CAS No. 2034459-02-2

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline

Cat. No.: B2775916
CAS No.: 2034459-02-2
M. Wt: 278.307
InChI Key: PBUXSLNHQRBWHZ-UHFFFAOYSA-N
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Description

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is a synthetic organic compound with the molecular formula C14H16F2N4 and a molecular weight of 278.307 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline typically involves the reaction of 6-fluoroquinazoline with 2-fluoroethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinazoline: Shares the quinazoline core structure but lacks the piperazine and fluoroethyl groups.

    4-(2-Fluoroethyl)piperazine: Contains the piperazine and fluoroethyl groups but lacks the quinazoline core.

    N-(piperidine-4-yl)benzamide: Contains a piperidine moiety and exhibits similar biological activities.

Uniqueness

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is unique due to the presence of both the quinazoline core and the 2-fluoroethylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4/c15-3-4-19-5-7-20(8-6-19)14-12-9-11(16)1-2-13(12)17-10-18-14/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXSLNHQRBWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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